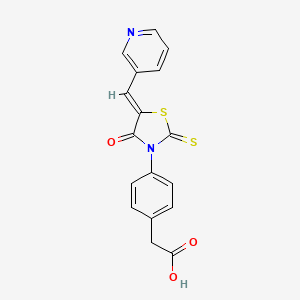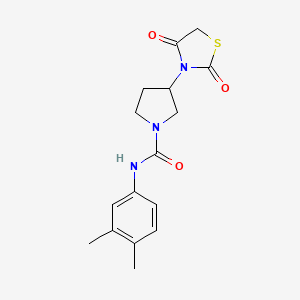
N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a derivative of thiazolidine-2,4-dione and has a molecular formula of C16H19N3O3S.
科学的研究の応用
Synthesis and Biological Activity
Research on compounds similar to N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide has focused on their synthesis and biological activities. A study described the synthesis of novel arylazothiazole disperse dyes containing selenium, including compounds with structural similarities. These compounds showed antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in sterile or biologically active fabrics (Khalifa et al., 2015).
Reaction and Synthesis Techniques
A multicomponent synthesis technique was developed for compounds like N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide, focusing on creating 3,4-disubstituted N-aminopyrrolidine-2,5-diones. This method showed good to excellent yields, highlighting efficient synthesis pathways for similar compounds (Adib et al., 2011).
Antimicrobial Activity
A study on thiazolidine-2,4-dione carboxamide and amino acid derivatives, structurally related to N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide, revealed significant antimicrobial and antifungal activities. This suggests potential applications in treating bacterial and fungal infections (Alhameed et al., 2019).
Mechanistic Insights and Molecular Interactions
Another research focused on a compound structurally similar to N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide, exploring its interaction with the CB1 cannabinoid receptor. This study provided valuable insights into the molecular mechanism of such compounds, which can inform further drug design and development efforts (Shim et al., 2002).
Cancer Research
Further research into compounds structurally related to N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide involved their application in cancer research. Studies have shown that such compounds can exhibit cytotoxic effects against cancer cell lines, indicating potential use in developing new anticancer therapies (Mansour et al., 2020).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-3-4-12(7-11(10)2)17-15(21)18-6-5-13(8-18)19-14(20)9-23-16(19)22/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGIRSMQONAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2401310.png)
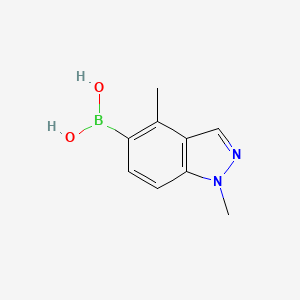
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2401313.png)
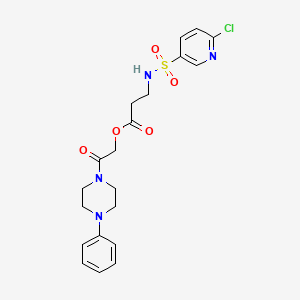
![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401318.png)

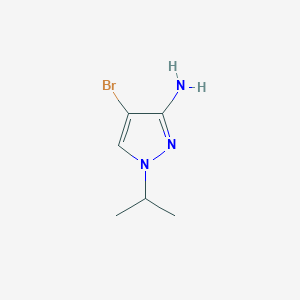
![2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride](/img/structure/B2401322.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401323.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2401328.png)
